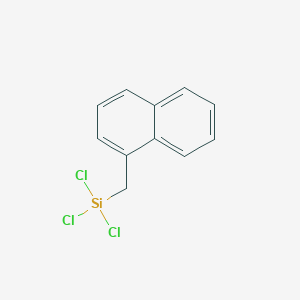

(1-Naphthylmethyl)trichlorosilane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

trichloro(naphthalen-1-ylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3Si/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCCIXDZFGSHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542926 | |

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17998-59-3 | |

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Naphthylmethyl)trichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1-Naphthylmethyl)trichlorosilane. The information is tailored for professionals in research and development, with a focus on data-driven insights and practical methodologies.

Core Chemical Properties

This compound is a reactive organosilane compound valued for its ability to functionalize surfaces and act as a versatile chemical intermediate.[1][2] Its unique structure, combining a bulky aromatic naphthylmethyl group with a highly reactive trichlorosilyl moiety, dictates its chemical behavior and applications.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 17998-59-3 | [1][3][4][5] |

| Molecular Formula | C₁₁H₉Cl₃Si | [2][3][6] |

| Molecular Weight | 275.63 g/mol | [3][4] |

| Physical State | Liquid | [2] |

| Boiling Point | 150-151 °C @ 7 mmHg | [5] |

| Density | 1.311 - 1.312 g/cm³ @ 25°C | [5][7] |

| Refractive Index | 1.5974 | [7] |

| Vapor Pressure | < 1 mmHg @ 25°C | [2] |

| Solubility | Reacts with water and other protic solvents. | [2][7] |

| Hydrolytic Sensitivity | High: Reacts rapidly with moisture and water. | [7] |

Synthesis and Reactivity

The synthesis of this compound leverages established organosilicon chemistry. Its reactivity is dominated by the trichlorosilyl group, which is highly susceptible to nucleophilic attack, especially by water.[1]

Synthesis Protocols

Two primary routes for the synthesis of this compound have been identified.[1]

Method 1: Reaction of 1-Chloromethylnaphthalene with Silicon Tetrachloride

This is the principal industrial method for producing this compound.

-

Reaction Principle: This reaction involves the direct coupling of 1-chloromethylnaphthalene with an excess of silicon tetrachloride.

-

Generalized Experimental Protocol:

-

In a reaction vessel equipped for inert atmosphere operation (e.g., under dry nitrogen or argon), 1-chloromethylnaphthalene is reacted with silicon tetrachloride.

-

The reaction may require elevated temperatures and a catalyst, depending on the desired reaction rate and yield.

-

Following the reaction, the excess silicon tetrachloride is removed, typically by distillation.

-

The crude this compound is then purified by vacuum distillation to yield the final product. Note: Specific reaction conditions such as temperature, pressure, and reaction time are proprietary and would require optimization at the laboratory or pilot scale.

-

Method 2: Grignard Reagent Pathway

A less common but effective laboratory-scale synthesis involves a Grignard reagent.[1][8]

-

Reaction Principle: 1-Naphthylmethylmagnesium bromide (a Grignard reagent) is prepared and subsequently reacted with silicon tetrachloride. The naphthylmethyl group displaces one chloride ion on the silicon tetrachloride to form the desired product.

-

Generalized Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere, magnesium turnings are covered with a suitable anhydrous ether (e.g., diethyl ether or THF). A solution of 1-bromomethylnaphthalene in the same solvent is added dropwise to initiate the formation of 1-naphthylmethylmagnesium bromide.

-

Reaction with SiCl₄: The prepared Grignard reagent is then slowly added to a cooled solution of excess silicon tetrachloride in an anhydrous solvent.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted. The organic phase is dried, and the solvent is removed. The final product is isolated and purified by vacuum distillation.

-

Core Reactivity: Hydrolysis and Condensation

The trichlorosilyl group is highly susceptible to hydrolysis. In the presence of water or atmospheric moisture, it rapidly reacts to form silanetriol intermediates and hydrochloric acid.[2] These silanetriols are unstable and readily undergo self-condensation to form polysiloxane networks or react with hydroxyl groups on surfaces to form stable, covalent siloxane bonds.[1] This reactivity is the foundation of its utility as a surface modifying agent.

Applications in Research and Development

The primary application of this compound is in materials science, particularly for surface functionalization. While direct applications in drug development are not prominent, its use in modifying surfaces of biomedical devices, biosensors, or drug delivery vehicles represents a significant area of interest for the field.

Surface Functionalization

This compound is used to create self-assembled monolayers (SAMs) on hydroxyl-bearing substrates such as silica, glass, and metal oxides.[1]

-

Mechanism: The process involves a two-step hydrolysis and condensation reaction. First, the trichlorosilyl groups hydrolyze to silanetriols. These intermediates then condense with the hydroxyl groups on the substrate surface, forming a dense, covalently bonded organic layer.[3] The pendant naphthylmethyl groups form the new surface, imparting properties such as hydrophobicity and altered surface energy.[1]

-

Generalized Protocol for Surface Modification of a Silica Substrate:

-

Substrate Preparation: The silica substrate (e.g., a silicon wafer or glass slide) is thoroughly cleaned to remove organic contaminants and to ensure a high density of surface hydroxyl groups. This is often achieved by piranha solution treatment or UV/ozone cleaning.

-

Silanization: The cleaned, dry substrate is immersed in a dilute solution (typically 1-5% by volume) of this compound in an anhydrous organic solvent (e.g., toluene or hexane) under an inert atmosphere.

-

Reaction: The reaction is allowed to proceed for a set time, which can range from minutes to several hours, depending on the desired monolayer quality.

-

Rinsing and Curing: The substrate is removed from the solution, rinsed thoroughly with the anhydrous solvent to remove any physisorbed silane, and then cured at an elevated temperature (e.g., 100-120 °C) to promote the formation of covalent siloxane bonds.

-

Safety and Handling

This compound is a corrosive and reactive compound that requires careful handling.[2]

-

Primary Hazards: Causes severe skin burns and eye damage.[2] Reacts with water to release corrosive hydrogen chloride gas.[2] Inhalation may cause respiratory tract irritation.[2]

-

Handling Precautions:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Use an inert atmosphere (e.g., nitrogen or argon) for all transfers and reactions to prevent hydrolysis.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[2]

-

-

Storage: Store in tightly sealed containers under a dry, inert atmosphere.[2] Keep in a cool, dry, well-ventilated area away from heat, moisture, and incompatible materials such as alcohols, amines, and oxidizing agents.[2]

References

An In-depth Technical Guide to the Synthesis and Characterization of (1-Naphthylmethyl)trichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Naphthylmethyl)trichlorosilane, a versatile organosilicon compound with significant potential in materials science and as a synthetic intermediate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative protocols and predicted characterization data based on established chemical principles and analysis of structurally analogous compounds.

Introduction

This compound is an organosilane featuring a naphthylmethyl group attached to a trichlorosilyl moiety. The reactive trichlorosilyl group allows for its use in surface modifications, as a coupling agent, and as a precursor for the synthesis of more complex silicon-containing molecules and polymers. The bulky and aromatic naphthylmethyl group can impart unique thermal and optical properties to the resulting materials.

Synthesis of this compound

Two primary synthetic routes are generally employed for the preparation of arylkyltrichlorosilanes: direct reaction of an alkyl halide with a silicon source and the Grignard reagent method.

Direct Reaction of 1-Chloromethylnaphthalene with Silicon Tetrachloride

This method involves the direct coupling of 1-chloromethylnaphthalene with silicon tetrachloride. While conceptually straightforward, this reaction may require optimization of conditions to achieve high yields and minimize side products.

Materials:

-

1-Chloromethylnaphthalene

-

Silicon Tetrachloride (SiCl₄)

-

Anhydrous Toluene (or other suitable high-boiling inert solvent)

-

Magnesium turnings (optional, as a catalyst)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is set up under an inert atmosphere.

-

Silicon tetrachloride (1.2 equivalents) is dissolved in anhydrous toluene and added to the flask.

-

A solution of 1-chloromethylnaphthalene (1.0 equivalent) in anhydrous toluene is placed in the addition funnel.

-

The 1-chloromethylnaphthalene solution is added dropwise to the stirred silicon tetrachloride solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with the progress of the reaction monitored by a suitable technique (e.g., GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and any unreacted silicon tetrachloride are removed under reduced pressure.

-

The crude product is then purified by fractional vacuum distillation to yield this compound.

Grignard Reagent Method

This approach involves the preparation of a Grignard reagent from 1-chloromethylnaphthalene, which then reacts with a silicon source, typically silicon tetrachloride. This method is often preferred for its higher selectivity.

Materials:

-

1-Chloromethylnaphthalene

-

Magnesium Turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Silicon Tetrachloride (SiCl₄)

-

Iodine crystal (as an initiator)

-

Inert gas (Nitrogen or Argon)

Procedure:

Part A: Preparation of 1-Naphthylmethylmagnesium Chloride (Grignard Reagent)

-

A flame-dried, three-necked round-bottom flask containing magnesium turnings (1.1 equivalents) and a small crystal of iodine is fitted with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere.

-

A solution of 1-chloromethylnaphthalene (1.0 equivalent) in anhydrous diethyl ether is placed in the addition funnel.

-

A small amount of the 1-chloromethylnaphthalene solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, the remaining 1-chloromethylnaphthalene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Silicon Tetrachloride

-

In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere, a solution of silicon tetrachloride (1.5 equivalents) in anhydrous diethyl ether is prepared and cooled in an ice bath.

-

The freshly prepared Grignard reagent is transferred to the addition funnel via a cannula and added dropwise to the cooled and stirred silicon tetrachloride solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours.

-

The reaction mixture is then filtered under an inert atmosphere to remove the magnesium salts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by fractional vacuum distillation to yield this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques. The following tables summarize the predicted and expected data based on the analysis of the structurally similar compound, benzyltrichlorosilane.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉Cl₃Si |

| Molecular Weight | 275.64 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 150-151 °C @ 7 mmHg |

| Density | 1.312 g/cm³ |

| Refractive Index | 1.5974 |

¹H NMR Spectroscopy (Predicted Data)

The ¹H NMR spectrum is expected to show signals corresponding to the methylene protons and the aromatic protons of the naphthyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | Singlet | 2H | -CH₂-SiCl₃ |

| ~7.4 - 8.2 | Multiplet | 7H | Naphthyl aromatic protons |

¹³C NMR Spectroscopy (Predicted Data)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~35 - 40 | -CH₂-SiCl₃ |

| ~123 - 135 | Naphthyl aromatic carbons (CH and C) |

Infrared (IR) Spectroscopy (Predicted Data)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Weak | C-H stretch (aliphatic) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1450 | Medium | CH₂ scissoring |

| ~800 - 600 | Strong | Si-Cl stretch |

| ~780 | Strong | C-H out-of-plane bend (substituted naphthalene) |

Mass Spectrometry (MS) (Predicted Data)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 274, 276, 278 | Varies | [M]⁺, Molecular ion peak with isotopic pattern for 3 Cl atoms |

| 141 | High | [C₁₁H₉]⁺, Naphthylmethyl cation (base peak) |

| 133, 135, 137 | Medium | [SiCl₃]⁺ |

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and characterization workflows.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Safety Considerations

This compound is a reactive compound that should be handled with appropriate safety precautions. It is corrosive and will react with moisture to release hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Anhydrous conditions are crucial for the successful synthesis and handling of this compound.

Conclusion

This technical guide has outlined the primary synthetic routes and characterization methods for this compound. While specific, peer-reviewed experimental data is limited, the provided representative protocols and predicted spectral data offer a solid foundation for researchers and professionals working with this and similar organosilicon compounds. Further research to publish detailed experimental procedures and validated characterization data would be a valuable contribution to the field.

(1-Naphthylmethyl)trichlorosilane reactivity with hydroxylated surfaces

An In-Depth Technical Guide to the Reactivity of (1-Naphthylmethyl)trichlorosilane with Hydroxylated Surfaces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organosilanes are fundamental to surface science, enabling the precise modification of material properties through the formation of self-assembled monolayers (SAMs). Among these, this compound is a compound of interest due to its unique structure, which combines a highly reactive trichlorosilyl anchor group with a bulky, aromatic naphthylmethyl moiety. This guide details the core principles of its reactivity with hydroxylated surfaces such as silica, glass, and metal oxides. It provides an overview of the reaction mechanism, a representative experimental protocol for surface modification, and methods for characterizing the resulting films.

The Silanization Reaction: Core Principles

The surface modification process, known as silanization, leverages the high reactivity of the trichlorosilyl group (–SiCl₃). This group is highly susceptible to nucleophilic attack, making it an effective agent for chemically modifying surfaces that possess hydroxyl (–OH) groups.[1] The overall process can be described by a two-step mechanism: hydrolysis followed by condensation.

-

Hydrolysis: In the presence of trace amounts of water, either on the substrate surface or in the reaction solvent, the silicon-chlorine bonds are rapidly hydrolyzed. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanetriol intermediate (R-Si(OH)₃) and liberating hydrogen chloride (HCl) as a byproduct.[2][3]

-

Condensation: The newly formed silanol groups on the (1-Naphthylmethyl)silanetriol molecule readily react (condense) with the hydroxyl groups present on the substrate. This forms stable, covalent siloxane bonds (Si-O-Substrate), effectively anchoring the molecule to the surface.[1] Additionally, adjacent silanol molecules on the surface can condense with each other, forming a cross-linked polysiloxane network that enhances the stability and packing density of the monolayer.

The reactivity of organosilanes is largely governed by the leaving group, with trichlorosilanes being among the most reactive, ensuring a rapid and robust film formation.[4]

Reaction Mechanism of this compound

The reaction of this compound with a hydroxylated surface is a robust process driven by the formation of stable Si-O bonds. The bulky naphthylmethyl group influences the final packing and orientation of the molecules in the self-assembled monolayer.

Methodology for Surface Modification

Achieving a well-ordered and densely packed monolayer requires a meticulous experimental procedure. The following is a representative protocol for the deposition of this compound on a silicon wafer or glass slide.

References

(1-Naphthylmethyl)trichlorosilane: A Technical Guide to a Versatile Surface-Modifying Agent

CAS Number: 17998-59-3

This technical guide provides an in-depth overview of (1-Naphthylmethyl)trichlorosilane, a reactive organosilane compound with significant applications in materials science and biotechnology. This document is intended for researchers, scientists, and drug development professionals who are interested in the surface modification of materials to enhance their functionality for applications such as biosensing, drug delivery, and chromatography.

Physicochemical and Safety Data

This compound is a liquid organochlorosilane that is highly reactive, particularly with nucleophiles such as water.[1] Its key properties and safety information are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17998-59-3 | [2] |

| Molecular Formula | C₁₁H₉Cl₃Si | [1] |

| Molecular Weight | 275.64 g/mol | [1] |

| Boiling Point | 150-151 °C at 7 mmHg | [2] |

| Density | 1.3112 g/cm³ | [1] |

| Refractive Index | 1.5974 | [2] |

| Vapor Pressure | < 1 mm Hg @ 25°C | [1] |

| Solubility | Reacts with water | [1] |

Table 2: Safety and Hazard Information for this compound

| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |

| Causes severe skin burns and eye damage.[1] | Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe vapors. Wash hands thoroughly after handling.[1] | Neoprene or nitrile rubber gloves, chemical goggles or face shield, and suitable protective clothing. A NIOSH-certified combination organic vapor/acid gas respirator is recommended where inhalation may occur. |

| Reacts with water and moisture in the air, liberating hydrogen chloride.[1] | Keep container tightly closed and store in a dry, inert atmosphere.[1] | Work in a well-ventilated area, preferably a chemical fume hood. |

| Irritating fumes of hydrochloric acid and organic acid vapors may develop when exposed to water or open flame.[1] | Avoid heat, open flame, and sparks.[1] | Use water spray, foam, carbon dioxide, or dry chemical for extinction. Do not use water directly.[1] |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reaction of 1-chloromethylnaphthalene with silicon tetrachloride.[2] An alternative, less common method utilizes a Grignard reagent, where 1-naphthylmethylmagnesium bromide is reacted with silicon tetrachloride.[2]

The reactivity of this compound is dominated by the trichlorosilyl group. The silicon atom is highly susceptible to nucleophilic attack, leading to rapid hydrolysis in the presence of moisture or surface hydroxyl (-OH) groups.[2] This reaction forms silanol intermediates (R-Si(OH)₃), which then condense with hydroxyl groups on substrates like silica, glass, or metal oxides to form stable, covalent siloxane (Si-O-Substrate) bonds.[2] This reactivity is the basis for its primary application in forming self-assembled monolayers (SAMs) for surface modification.

Experimental Protocols

General Protocol for Surface Modification using this compound

This protocol describes a general procedure for the formation of a this compound self-assembled monolayer on a hydroxylated surface (e.g., silicon wafer, glass slide).

Materials:

-

Substrate with hydroxylated surface (e.g., silicon wafer, glass slide)

-

This compound

-

Anhydrous toluene or hexane

-

Acetone

-

Isopropanol

-

Deionized water

-

Nitrogen gas stream

-

Sonicator

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Glass or polypropylene containers

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

-

Dry the substrate under a stream of nitrogen.

-

To create a high density of hydroxyl groups, immerse the substrate in piranha solution for 30-60 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.

-

-

Silanization Solution Preparation:

-

In a clean, dry glass or polypropylene container inside a glovebox or under an inert atmosphere, prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent such as toluene or hexane.

-

-

Surface Modification:

-

Immerse the cleaned and dried substrate into the silanization solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature. To achieve a more ordered monolayer, the reaction time can be extended up to 24 hours.

-

To prevent polymerization of the silane due to trace moisture, it is crucial to maintain an anhydrous environment throughout this step.

-

-

Rinsing and Curing:

-

Remove the substrate from the silanization solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove any unbound silane.

-

Follow with a rinse in acetone and then isopropanol.

-

Dry the substrate under a stream of nitrogen.

-

To complete the cross-linking of the monolayer, bake the coated substrate in an oven at 110-120°C for 30-60 minutes.

-

-

Characterization:

-

The modified surface can be characterized using various techniques such as contact angle measurements (to assess hydrophobicity), X-ray photoelectron spectroscopy (XPS) (to confirm elemental composition), and atomic force microscopy (AFM) (to visualize surface morphology).

-

Applications in Research and Drug Development

The ability of this compound to form robust, well-defined monolayers on various substrates makes it a valuable tool in fields relevant to drug development.

-

Biosensors: The modified surfaces can serve as platforms for the immobilization of biomolecules such as antibodies, enzymes, or nucleic acids for the development of highly sensitive and specific biosensors. The naphthyl group can introduce desirable optical properties for certain detection methods.

-

Drug Delivery: Nanoparticles, such as silica nanoparticles, can be surface-functionalized with this compound to alter their surface properties. This can improve their dispersibility in organic media and potentially serve as a foundation for further conjugation with targeting ligands or drug molecules.

-

Chromatography: The naphthalene moiety can be used to create stationary phases with specific hydrophobic and π-π interaction capabilities for high-performance liquid chromatography (HPLC), enabling the separation of aromatic compounds.

Visualizations

The following diagrams illustrate the logical workflow of the surface modification process and a conceptual application in biosensor development.

References

Spectroscopic analysis of (1-Naphthylmethyl)trichlorosilane

An In-depth Technical Guide on the Spectroscopic Analysis of (1-Naphthylmethyl)trichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 17998-59-3) is a reactive organosilicon compound of interest in materials science and for surface functionalization.[1] Its unique structure, combining a bulky aromatic naphthylmethyl group with a highly reactive trichlorosilyl moiety, makes it a versatile building block.[1] A thorough spectroscopic analysis is crucial for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound and outlines the experimental protocols for its synthesis and analysis.

Molecular Structure and Properties

-

Molecular Formula: C₁₁H₉Cl₃Si

-

Molecular Weight: 275.63 g/mol [2]

-

Appearance: Clear, straw-colored liquid[3]

-

Boiling Point: 150-151 °C @ 7 mm Hg[3]

-

Refractive Index: 1.5974[3]

-

Key Feature: The molecule consists of a tetrahedral silicon atom bonded to three chlorine atoms and a 1-naphthylmethyl group. The trichlorosilyl group is highly susceptible to hydrolysis.[1]

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of a Grignard reagent with silicon tetrachloride.

Experimental Protocol: Grignard Synthesis

Materials:

-

1-(Chloromethyl)naphthalene

-

Magnesium turnings

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or THF (solvent)

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a crystal of iodine are placed in anhydrous diethyl ether. A solution of 1-(chloromethyl)naphthalene in anhydrous ether is added dropwise with stirring. The reaction is initiated (indicated by a color change and heat) and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with SiCl₄: The freshly prepared Grignard reagent, (1-naphthylmethyl)magnesium chloride, is cooled. In a separate flask, an excess of silicon tetrachloride is dissolved in anhydrous ether and cooled in an ice bath.

-

Addition: The Grignard solution is slowly added dropwise to the stirred SiCl₄ solution. A white precipitate of magnesium salts will form.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then filtered under inert conditions to remove the magnesium salts.

-

Purification: The solvent is removed from the filtrate by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Workflow Diagram:

Caption: Synthesis of this compound.

Spectroscopic Analysis

Due to the compound's high reactivity with moisture, all samples must be prepared and handled under anhydrous conditions (e.g., in a glovebox) using dry solvents (e.g., CDCl₃, CCl₄).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: In a glovebox, dissolve ~10-20 mg of the purified liquid in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer to an NMR tube and seal with a cap.

-

Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra at room temperature. For ²⁹Si, a longer acquisition time may be needed due to the low natural abundance and sensitivity of the nucleus.

Predicted NMR Data

| Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Notes |

| ¹H NMR | ~ 3.0 - 3.5 | Singlet, 2H (Methylene group: -CH₂-Si) |

| ~ 7.2 - 8.2 | Multiplets, 7H (Naphthyl aromatic protons) | |

| ¹³C NMR | ~ 35 - 45 | Methylene carbon (-CH₂-Si) |

| ~ 125 - 135 | Aromatic carbons of the naphthyl ring (multiple signals) | |

| ²⁹Si NMR | ~ 5 - 20 | Singlet. The chemical shift for trichlorosilyl groups attached to a CH₂ is typically in this range. |

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid is prepared between two dry potassium bromide (KBr) or sodium chloride (NaCl) plates in a dry environment.

-

Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3050 - 3100 | C-H Stretch (Aromatic) | Medium |

| 2900 - 2950 | C-H Stretch (Methylene) | Medium |

| 1590, 1510, 1450 | C=C Stretch (Aromatic Ring) | Medium to Strong |

| ~800 | Si-Cl Stretch (Asymmetric) | Strong |

| ~600 | Si-Cl Stretch (Symmetric) | Strong |

| 770 - 810 | C-H Bend (Aromatic out-of-plane) | Strong |

Mass Spectrometry (MS)

Experimental Protocol:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with Electron Ionization (EI) source.

-

Sample Preparation: A dilute solution of the compound in a dry, volatile solvent like hexane or dichloromethane is prepared.

-

Acquisition: The sample is injected into the GC for separation, followed by EI-MS analysis.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment | Notes |

| 274/276/278 | [M]⁺ (C₁₁H₉Cl₃Si)⁺ | Molecular ion peak. The isotopic pattern of 3 chlorine atoms will be prominent. |

| 141 | [C₁₁H₉]⁺ (Naphthylmethyl cation) | Base peak, resulting from the cleavage of the Si-C bond. Very stable fragment. |

| 133 | [SiCl₃]⁺ | Trichlorosilyl cation. Isotopic pattern for 3 Cl atoms will be visible. |

| 239/241/243 | [M - Cl]⁺ | Loss of a chlorine atom from the molecular ion. |

UV-Visible Spectroscopy

Experimental Protocol:

-

Instrument: UV-Vis Spectrophotometer.

-

Sample Preparation: A dilute solution is prepared in a UV-transparent, non-polar, and aprotic solvent (e.g., hexane or cyclohexane).

-

Acquisition: The absorbance spectrum is recorded from approximately 200 to 400 nm.

Predicted UV-Vis Absorption

| λ_max (nm) | Transition | Notes |

| ~220-230 | π → π | Corresponds to the electronic transitions within the naphthalene chromophore. |

| ~270-290 | π → π | A second set of characteristic absorption bands for the naphthyl group. |

Structure Elucidation Workflow

The following diagram illustrates how the data from different spectroscopic techniques are integrated to confirm the structure of this compound.

Caption: Integrated approach for structural confirmation.

References

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of (1-Naphthylmethyl)trichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of (1-Naphthylmethyl)trichlorosilane, a key process in the formation of poly(1-Naphthylmethyl)silsesquioxane (PNS) materials. Understanding this mechanism is crucial for controlling the structure and properties of the resulting organosilicon polymers, which have potential applications in various fields, including drug delivery and advanced materials.

Introduction

This compound is an organosilane precursor that undergoes hydrolysis and condensation to form a three-dimensional siloxane network. The bulky 1-naphthylmethyl group introduces unique steric and electronic effects that influence the reaction pathway and the final polymer structure. The overall process can be conceptually divided into two main stages: hydrolysis of the silicon-chlorine bonds to form silanols, followed by the condensation of these silanols to create siloxane bridges.

The Hydrolysis and Condensation Mechanism

The conversion of this compound to a polysilsesquioxane network is a complex process governed by several factors, including pH, solvent, temperature, and the concentration of reactants.

Hydrolysis

The initial step is the rapid hydrolysis of the highly reactive Si-Cl bonds upon contact with water. This reaction proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups to form silanol intermediates: (1-Naphthylmethyl)silanetriol. The generation of hydrochloric acid (HCl) as a byproduct significantly lowers the pH of the reaction medium, which in turn catalyzes both the hydrolysis and subsequent condensation reactions.

Reaction Pathway: Hydrolysis

Caption: Stepwise hydrolysis of this compound.

Condensation

Following hydrolysis, the newly formed silanol groups undergo condensation to form siloxane (Si-O-Si) bonds. This process can occur through two primary pathways: water-producing condensation (between two silanol groups) and alcohol-producing condensation (if alcohols are present as solvents, which is less relevant for trichlorosilane hydrolysis). The condensation process leads to the formation of oligomeric and eventually polymeric silsesquioxane structures. The bulky naphthylmethyl group can sterically hinder the complete condensation, potentially leading to the formation of cage-like structures, such as T8 cages, or more complex, irregular networks.

Reaction Pathway: Condensation

Caption: Condensation of (1-Naphthylmethyl)silanetriol to form a polysilsesquioxane.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a polyorganosilsesquioxane from an organotrichlorosilane precursor.

Experimental Workflow

Caption: General experimental workflow for polysilsesquioxane synthesis.

Data Presentation

Quantitative data for the hydrolysis and condensation of this compound is scarce in the public domain. However, based on the analysis of similar polyorganosilsesquioxanes, the following tables provide an expected range and type of characterization data.

Expected Spectroscopic Data

Table 1: Expected FTIR Spectral Data for Poly(1-Naphthylmethyl)silsesquioxane

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (residual silanol groups) |

| 3050-3070 | Aromatic C-H stretching (naphthyl group) |

| 2920-2950 | Aliphatic C-H stretching (methylene bridge) |

| 1590, 1510, 1450 | Aromatic C=C stretching (naphthyl ring) |

| 1000-1150 (broad, strong) | Si-O-Si asymmetric stretching (siloxane network) |

| ~780-800 | Aromatic C-H bending (naphthyl group) |

Table 2: Expected NMR Spectral Data for Poly(1-Naphthylmethyl)silsesquioxane

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 7.2 - 8.2 | Aromatic protons (naphthyl group) |

| 2.5 - 2.8 | Methylene protons (-CH₂-) | |

| ¹³C | 125 - 135 | Aromatic carbons (naphthyl group) |

| ~25 | Methylene carbon (-CH₂-) | |

| ²⁹Si | -65 to -80 | T-type silicon atoms (R-SiO₃) in the silsesquioxane network |

Conclusion

The hydrolysis and condensation of this compound is a versatile method for the synthesis of poly(1-Naphthylmethyl)silsesquioxane. The reaction mechanism, while generally understood, is influenced by the steric bulk of the naphthylmethyl substituent, leading to potentially complex polymer structures. The experimental conditions must be carefully controlled to achieve desired material properties. Further research is needed to fully elucidate the specific kinetics and structural outcomes of this reaction, which will be invaluable for the targeted design of novel organosilicon materials for advanced applications.

The Naphthylmethyl Group: A Double-Edged Sword of Steric Influence in Silanization Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of surfaces and molecules through silanization is a cornerstone of modern materials science and drug development. The choice of the silylating agent is paramount, as the substituents on the silicon atom dictate the reactivity, selectivity, and ultimate properties of the modified substrate. Among the myriad of available organosilanes, those bearing the naphthylmethyl group present a unique combination of steric bulk and electronic properties. This technical guide delves into the profound steric effects of the naphthylmethyl group in silanization reactions, providing a comprehensive overview for researchers navigating the complexities of surface modification and molecular protection strategies. Through a detailed examination of reaction mechanisms, experimental protocols, and a qualitative analysis of steric hindrance, this document serves as a critical resource for harnessing the distinct characteristics of naphthylmethyl-containing silanes.

Introduction: The Critical Role of Steric Effects in Silanization

Silanization is a chemical process that involves the covalent attachment of organosilyl groups to a substrate, fundamentally altering its surface properties or protecting a reactive functional group.[1] The general reaction mechanism proceeds through the nucleophilic attack of a hydroxyl group on the substrate (e.g., silica surfaces, alcohols) with a reactive silane, typically a chlorosilane or an alkoxysilane.[1]

The substituents (R groups) attached to the silicon atom play a pivotal role in modulating the kinetics and thermodynamics of this reaction. Steric hindrance, the spatial arrangement of these substituents, can significantly impede the approach of the nucleophile to the silicon center, thereby influencing the reaction rate and the final surface coverage or reaction yield. While smaller alkyl groups like methyl or ethyl offer minimal steric hindrance, bulkier groups can dramatically slow down the reaction. The naphthylmethyl group, with its large, rigid aromatic structure, is a prime example of a substituent that exerts a significant steric influence. Understanding and predicting these steric effects are crucial for designing efficient and selective silanization processes.

The Naphthylmethyl Group: A Sterically Demanding Moiety

The 1-naphthylmethyl group consists of a naphthalene ring connected to a silicon atom via a methylene bridge. This arrangement results in a substituent with considerable steric bulk. The planar and extended nature of the naphthalene ring system creates a significant steric shield around the silicon center, hindering the approach of incoming nucleophiles.

Table 1: Qualitative Comparison of Steric Hindrance for Common Silyl Groups

| Silyl Group | Substituent(s) on Silicon | Relative Steric Hindrance | Expected Impact on Silanization Rate |

| Trimethylsilyl (TMS) | Three methyl groups | Low | Fast |

| Triethylsilyl (TES) | Three ethyl groups | Moderate | Moderate |

| tert-Butyldimethylsilyl (TBDMS) | One tert-butyl, two methyl groups | High | Slow |

| Triisopropylsilyl (TIPS) | Three isopropyl groups | Very High | Very Slow |

| (Naphthylmethyl)dimethylsilyl | One naphthylmethyl, two methyl groups | High to Very High | Slow to Very Slow |

This table provides a qualitative comparison based on the general principles of steric hindrance. Actual reaction rates will also depend on electronic effects, solvent, temperature, and the nature of the substrate.

Reaction Mechanisms and Steric Implications

The mechanism of silanization typically involves a two-step process: hydrolysis of the reactive groups on the silane (if necessary) followed by condensation with the surface hydroxyl groups.[3]

Figure 1: General mechanism of silanization of a hydroxylated surface with a trialkoxysilane. The reaction proceeds via hydrolysis to form a silanetriol, followed by condensation with surface hydroxyl groups and subsequent cross-linking.

The steric bulk of the naphthylmethyl group primarily affects the condensation step. The large aromatic moiety can physically block adjacent surface hydroxyl groups, leading to a lower density of silane molecules on the surface compared to smaller silylating agents. This can be either advantageous or disadvantageous depending on the desired application. For creating a less dense, more "brushed" surface modification, the steric hindrance of the naphthylmethyl group can be a valuable tool.

Experimental Protocols

Precise and reproducible experimental protocols are essential for achieving consistent results in silanization. Below are representative procedures for the synthesis of a naphthylmethyl-containing silane and its application in surface modification.

Synthesis of (1-Naphthylmethyl)dimethylchlorosilane

This protocol is adapted from general procedures for the synthesis of organochlorosilanes.

Materials:

-

1-(Chloromethyl)naphthalene

-

Magnesium turnings

-

Dimethylchlorosilane

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Grignard Reagent Formation:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a stream of inert gas.

-

Magnesium turnings (1.2 equivalents) and a crystal of iodine are placed in the flask.

-

A solution of 1-(chloromethyl)naphthalene (1 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction.

-

The reaction mixture is stirred and refluxed until the magnesium is consumed.

-

-

Silylation:

-

The Grignard solution is cooled to 0 °C in an ice bath.

-

Dimethylchlorosilane (1.5 equivalents) dissolved in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield (1-naphthylmethyl)dimethylchlorosilane.

-

References

- 1. Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: cont… [ouci.dntb.gov.ua]

Organosilane Precursors for Functional Material Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the utilization of organosilane precursors in the synthesis of advanced functional materials. Organosilanes are a versatile class of silicon-containing compounds that act as molecular building blocks for a wide array of materials, including biocompatible coatings, drug delivery systems, and highly ordered mesoporous structures. Their unique chemical nature, characterized by the presence of both hydrolyzable and organic functional groups, allows for precise control over the final material's properties, making them indispensable in modern materials science and nanomedicine.

The Chemistry of Organosilane Precursors

Organosilanes are compounds featuring a central silicon atom bonded to one or more organic groups and one or more hydrolyzable groups, such as alkoxy or halogen moieties.[1] The general structure can be represented as R'nSi(OR)4-n, where 'R' is an organic functional group and 'OR' is a hydrolyzable alkoxy group.[1] The magic of organosilanes lies in the dual reactivity of these groups. The hydrolyzable groups provide a pathway for forming a stable inorganic siloxane (Si-O-Si) network through hydrolysis and condensation reactions, while the organic functional groups introduce a vast range of chemical functionalities into the final material.[2]

The cornerstone of functional material synthesis using organosilane precursors is the sol-gel process . This versatile wet-chemical technique involves the conversion of a colloidal solution (sol) into an integrated network (gel). The process can be broadly divided into two key steps:

-

Hydrolysis: The alkoxy groups of the organosilane react with water, often in the presence of an acid or base catalyst, to form silanol groups (Si-OH).

-

Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This polycondensation process leads to the formation of a three-dimensional network that constitutes the backbone of the functional material.

The kinetics of these reactions are influenced by several factors, including pH, temperature, solvent, water-to-silane ratio, and the nature of the catalyst, allowing for fine-tuning of the final material's structure and properties.[1]

Common Organosilane Precursors and Their Properties

A wide variety of organosilane precursors are commercially available, each offering unique functionalities for material synthesis. The choice of precursor is critical as it directly dictates the chemical and physical properties of the resulting material. Below is a table summarizing the properties of some commonly used organosilane precursors.

| Precursor Name | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Boiling Point (°C) | Refractive Index | Functional Group |

| Tetraethyl Orthosilicate | TEOS | Si(OC₂H₅)₄ | 208.33 | 0.934 | 168 | 1.383 | None (forms silica) |

| (3-Aminopropyl)triethoxysilane | APTES | C₉H₂₃NO₃Si | 221.37 | 0.946 | 217 | 1.420 | Amino |

| (3-Glycidyloxypropyl)trimethoxysilane | GPTMS | C₉H₂₀O₅Si | 236.34 | 1.07 | 290 | 1.428 | Epoxy |

| Vinyltrimethoxysilane | VTMS | C₅H₁₂O₃Si | 148.23 | 0.97 | 123 | 1.392 | Vinyl |

| Phenyltrimethoxysilane | PTMS | C₉H₁₄O₃Si | 198.29 | 1.06 | 223 | 1.473 | Phenyl |

| Methyltrimethoxysilane | MTMS | CH₃Si(OCH₃)₃ | 136.22 | 0.955 | 102 | 1.370 | Methyl |

| (3-Mercaptopropyl)trimethoxysilane | MPTMS | C₆H₁₆O₃SSi | 196.34 | 1.05 | 210 | 1.440 | Thiol (Mercapto) |

Experimental Protocols for Functional Material Synthesis

This section provides detailed methodologies for key experiments involving organosilane precursors.

Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol describes a typical sol-gel synthesis of MSNs using TEOS as the silica source.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol

-

Deionized water

-

Ammonium hydroxide (25% aqueous solution)

Procedure:

-

In a round-bottom flask, prepare a solution of ethanol and deionized water.

-

Add ammonium hydroxide to the solution and stir for 15 minutes to ensure a homogeneous mixture.

-

Add TEOS to the solution dropwise while stirring vigorously.

-

Continue stirring the reaction mixture for 2 hours at room temperature. A white precipitate of silica nanoparticles will form.

-

Collect the nanoparticles by centrifugation at 6000 x g for 30 minutes.

-

Wash the collected pellet three times with deionized water, followed by three washes with ethanol to remove unreacted precursors and ammonia.

-

Dry the final product at 80°C for 12 hours.[3]

Surface Functionalization of Silica Nanoparticles with Amino Groups

This protocol details the post-synthesis grafting of (3-Aminopropyl)triethoxysilane (APTES) onto the surface of pre-synthesized silica nanoparticles.[4]

Materials:

-

Synthesized silica nanoparticles (from Protocol 3.1)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene (anhydrous)

Procedure:

-

Disperse 1 gram of the synthesized silica nanoparticles in 30 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

-

Add 0.6 grams of APTES dropwise to the suspension while stirring.

-

Heat the mixture to reflux and maintain for 8 hours under a nitrogen atmosphere.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted APTES.

-

Dry the amino-functionalized silica nanoparticles at 80°C overnight.[4]

Synthesis of SBA-15 Mesoporous Silica

This protocol describes the synthesis of highly ordered mesoporous silica SBA-15 using a triblock copolymer surfactant as a structure-directing agent.[5]

Materials:

-

Pluronic P123 (poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol))

-

Hydrochloric acid (HCl, 1.7 M aqueous solution)

-

Tetraethyl orthosilicate (TEOS)

Procedure:

-

Dissolve 4.0 grams of Pluronic P123 in 144 mL of 1.7 M HCl solution with stirring at 40°C until the solution becomes clear.

-

Add 8.5 grams of TEOS dropwise to the surfactant solution while maintaining the temperature at 40°C.

-

Stir the mixture vigorously for 2 hours at 40°C.

-

Transfer the mixture to a sealed container and age at a higher temperature (e.g., 100-120°C) for a specified time (e.g., 24-96 hours) for hydrothermal treatment.[5]

-

Recover the solid product by filtration and wash with deionized water.

-

Dry the as-synthesized material at room temperature.

-

Remove the surfactant template by calcination in air at 540°C or by solvent extraction.[5]

Quantitative Data on Material Properties

The properties of functional materials synthesized from organosilane precursors are highly dependent on the synthesis conditions. The following tables provide a summary of how different parameters can influence the final material characteristics.

Effect of Synthesis Parameters on Silica Nanoparticle Properties

| Parameter | Effect on Particle Size | Effect on Surface Area | Effect on Pore Volume |

| Increased TEOS Concentration | Increase | Decrease | Decrease |

| Increased Catalyst (Ammonia) Concentration | Increase | Decrease | Decrease |

| Increased Temperature | Decrease | Increase | Increase |

| Increased Water Content | Decrease | Increase | Increase |

Data compiled from multiple sources indicating general trends.[6][7]

Grafting Density of Organosilanes on Silica Surfaces

The grafting density, which is the number of organosilane molecules attached per unit surface area, is a critical parameter that influences the surface properties of the functionalized material. It can be determined using Thermogravimetric Analysis (TGA).

| Organosilane | Initial Silane (mmol) | Weight Loss (TGA, %) | Grafting Density (molecules/nm²) |

| Hexyltrimethoxysilane | 0.1 | 1.57 | 1.43 |

| Dodecyltrimethoxysilane | 0.1 | 0.89 | 0.81 |

| Hexadecyltrimethoxysilane | 0.1 | 0.72 | 0.66 |

| Hexadecyltrimethoxysilane | 1.0 | 1.03 | 0.94 |

Data adapted from a study on the effect of alkyl chain length and concentration on grafting density.[8]

Visualizations of Key Processes and Pathways

Sol-Gel Hydrolysis and Condensation Pathway

The following diagram illustrates the fundamental steps of the sol-gel process, starting from an organosilane precursor.

Caption: The sol-gel process: from precursor to siloxane network.

Experimental Workflow for Surface Functionalization

This diagram outlines the key steps in a typical experimental workflow for the surface functionalization of silica nanoparticles.

Caption: Workflow for synthesizing and functionalizing silica nanoparticles.

Simplified TNF and MAPK Signaling Pathways

For drug development professionals, understanding the potential biological interactions of silica-based materials is crucial. Silica nanoparticles have been shown to activate inflammatory signaling pathways such as TNF and MAPK. This diagram provides a simplified overview of these pathways.

Caption: Simplified overview of TNF and MAPK signaling pathways.

Conclusion

Organosilane precursors are fundamental to the synthesis of a vast and growing range of functional materials. Their chemical versatility, coupled with the precise control afforded by the sol-gel process, enables the rational design of materials with tailored properties for specific applications in research, industry, and medicine. This guide provides a foundational understanding of the principles, protocols, and key considerations for working with these powerful molecular tools. As research continues to advance, the innovative use of organosilane precursors will undoubtedly lead to the development of next-generation materials with unprecedented functionalities.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijnnonline.net [ijnnonline.net]

- 7. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Gatekeepers of Surfaces: A Technical Guide to the Trichlorosilyl Group in Surface Binding

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the interactions between synthetic materials and biological systems is a cornerstone of modern research, from developing high-sensitivity biosensors to engineering sophisticated drug delivery vehicles. At the heart of many surface modification strategies lies a powerful chemical anchor: the trichlorosilyl group (-SiCl₃). This in-depth technical guide explores the pivotal role of this reactive moiety in surface binding, providing a comprehensive overview of its chemistry, application, and characterization.

The Chemistry of Attachment: A Covalent Handshake

The utility of the trichlorosilyl group stems from its highly reactive nature, particularly towards hydroxyl (-OH) groups that are abundant on the surfaces of many materials like silica, glass, and metal oxides.[1] The binding process, known as silanization, is a robust method for forming stable, covalent bonds between a surface and an organic molecule.

The reaction proceeds through a two-step mechanism. First, the trichlorosilyl group readily hydrolyzes in the presence of trace amounts of water to form a reactive silanetriol intermediate (-Si(OH)₃). This intermediate then undergoes a condensation reaction with the surface hydroxyl groups, forming a strong and stable silicon-oxygen-surface (Si-O-Surface) covalent bond.[2] This process effectively tethers the desired organic molecule, attached to the silicon atom, to the substrate.

The trifunctional nature of the trichlorosilyl group allows for the formation of not only direct bonds to the surface but also cross-linking between adjacent silane molecules. This results in the formation of a highly stable, two-dimensional polysiloxane network on the surface, further enhancing the durability of the modification.[1]

Modifying the Message: Tailoring Surface Properties

The true power of trichlorosilyl chemistry lies in its versatility. The organic substituent attached to the silicon atom (often denoted as 'R' in R-SiCl₃) can be varied almost infinitely, allowing for the precise tuning of surface properties. For instance, using an octadecyltrichlorosilane (OTS), which has a long hydrocarbon chain, results in a highly hydrophobic (water-repellent) surface.[3] Conversely, attaching a molecule with a terminal amine or carboxyl group can render the surface hydrophilic and provide reactive sites for the subsequent immobilization of biomolecules.[1]

This ability to control surface energy and functionality is critical in a variety of applications:

-

Biosensors: Trichlorosilyl-functionalized surfaces provide a stable platform for the covalent attachment of antibodies, enzymes, or DNA probes, which are the sensing elements in biosensors.[1][4]

-

Drug Delivery: The surfaces of nanocarriers can be modified using trichlorosilyl chemistry to improve their biocompatibility, circulation time, and targeting capabilities.[5][6][7]

-

Microelectronics: Self-assembled monolayers (SAMs) of trichlorosilanes are used to create ultrathin insulating layers or to modify the surface properties of silicon wafers.[8]

Experimental Protocols: A Practical Guide to Silanization

The formation of high-quality, uniform self-assembled monolayers (SAMs) using trichlorosilanes requires careful control of experimental conditions. The two most common methods for silanization are solution-phase deposition and vapor-phase deposition.

Solution-Phase Deposition

This method involves immersing the substrate in a dilute solution of the trichlorosilane compound in an anhydrous organic solvent.

Detailed Methodology:

-

Substrate Preparation: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A common procedure involves sonication in a detergent solution, followed by rinsing with deionized water and drying. A final cleaning step with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is often used for silica-based substrates, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.[9]

-

Silane Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of the trichlorosilane in an anhydrous solvent such as toluene or hexane under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis of the silane.

-

Immersion: Immerse the cleaned and dried substrate in the silane solution for a specific duration, which can range from a few minutes to several hours. The reaction time influences the quality and density of the resulting monolayer.[10]

-

Rinsing and Curing: After immersion, rinse the substrate thoroughly with the anhydrous solvent to remove any physisorbed molecules. Finally, cure the substrate by baking it in an oven (typically at 100-120°C) to promote the formation of covalent bonds and remove any residual solvent.[11]

Vapor-Phase Deposition

In this method, the substrate is exposed to the vapor of the trichlorosilane compound in a controlled environment.

Detailed Methodology:

-

Substrate Preparation: The substrate cleaning and activation procedure is the same as for the solution-phase deposition.

-

Deposition Chamber: Place the cleaned substrate in a vacuum desiccator or a specialized deposition chamber. A small, open container with a few drops of the liquid trichlorosilane is also placed inside the chamber, ensuring it does not touch the substrate.[11]

-

Vacuum Application: Evacuate the chamber to a low pressure to facilitate the vaporization of the silane.

-

Deposition: Allow the substrate to be exposed to the silane vapor for a period ranging from a few hours to overnight. The deposition time is a critical parameter for controlling the layer thickness and uniformity.[8][12]

-

Post-Deposition Treatment: After deposition, vent the chamber and remove the substrate. Rinsing with an anhydrous solvent and curing in an oven are often performed to remove non-covalently bound molecules and to stabilize the monolayer.[13]

Quantitative Analysis of Surface Modification

The success of a silanization process is evaluated by characterizing the resulting surface. Several techniques are employed to quantify the extent of modification and the properties of the formed layer.

| Parameter | Characterization Technique | Typical Values and Observations | References |

| Surface Wettability | Contact Angle Goniometry | The water contact angle on a clean, hydroxylated silica surface is typically near 0°. After modification with a hydrophobic silane like octadecyltrichlorosilane (OTS), the contact angle can increase to over 100°.[8] The exact value depends on the density and ordering of the alkyl chains. A range of contact angles from approximately 20° to 95° can be achieved by systematically varying treatment conditions.[14][15] | [8][14][15] |

| Layer Thickness | Ellipsometry | The thickness of a self-assembled monolayer of C18-trichlorosilane is typically in the range of 2.5-2.8 nm. For a C30-trichlorosilane, the thickness is around 4.05 nm.[16] | [16] |

| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | XPS is used to confirm the presence of the elements from the silane molecule on the surface. High-resolution scans of the Si 2p, C 1s, and O 1s regions can provide information about the chemical bonding states and the formation of the Si-O-Si network.[17][18][19] | [17][18][19] |

| Surface Morphology | Atomic Force Microscopy (AFM) | AFM provides topographical images of the surface, revealing the uniformity of the monolayer and the presence of any aggregates or defects. The surface roughness can also be quantified.[2][10][20] | [2][10][20] |

| Monolayer Stability | Contact Angle Measurement, XPS | The stability of the silane layer can be assessed by measuring the contact angle or by XPS analysis after exposure to different pH solutions or solvents over time. While comprehensive data is varied, some studies indicate stability in a pH range of 3-11 for certain self-assembled monolayers.[21] | [21] |

Conclusion: A Foundation for Innovation

The trichlorosilyl group is a powerful and versatile tool for the covalent modification of surfaces. Its robust chemistry allows for the formation of stable, well-defined organic monolayers with a wide range of functionalities. This capability is fundamental to advancing numerous fields, including the development of next-generation biosensors, targeted drug delivery systems, and advanced materials. A thorough understanding of the reaction mechanisms, experimental parameters, and characterization techniques is essential for researchers and scientists seeking to harness the full potential of trichlorosilyl-based surface modification. As our ability to control matter at the nanoscale continues to grow, the importance of this fundamental building block in creating functional interfaces will undoubtedly increase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. innospk.com [innospk.com]

- 4. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing [mdpi.com]

- 5. Surface modification of nano-drug delivery systems for enhancing antibiotic delivery and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, surface modification, characterization, and biomedical in vitro applications of organically modified silica (ORMOSIL) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. A vapor phase deposition of self-assembled monolayers: Vinyl-terminated films of volatile silanes on silicon oxide substrates [inis.iaea.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aromatic Functional Silanes for Biomedical and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aromatic functional silanes, detailing their core properties, synthesis, and applications in the biomedical and pharmaceutical fields. The information is tailored for professionals in research and development, offering in-depth experimental protocols, quantitative data for comparative analysis, and visualizations of key processes.

Introduction to Aromatic Functional Silanes

Aromatic functional silanes are a class of organosilicon compounds characterized by the presence of at least one aromatic ring directly bonded to a silicon atom. This unique structure combines the thermal stability and rigidity of the aromatic group with the versatile reactivity of the silane moiety. The general structure can be represented as R-Si(OR')₃, where R is an aromatic group (e.g., phenyl, naphthyl) and (OR') is a hydrolyzable group, typically methoxy or ethoxy.

These silanes act as crucial coupling agents, adhesion promoters, and surface modifiers, capable of forming stable covalent bonds with both inorganic substrates (like metal oxides and glass) and organic polymers. This dual reactivity makes them invaluable in the development of advanced materials for drug delivery, biomedical implants, and biosensors.

Core Properties of Aromatic Functional Silanes

The defining characteristics of aromatic functional silanes that make them suitable for biomedical and pharmaceutical applications include their exceptional thermal stability, ability to control surface wettability, and excellent adhesion-promoting properties.

Thermal Stability

The presence of the aromatic ring enhances the thermal and oxidative stability of these silanes compared to their aliphatic counterparts. This is a critical property for materials that need to withstand sterilization processes or are used in thermally demanding applications. Thermal stability is typically evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature.

Table 1: Thermal Decomposition Data of Selected Aromatic Silanes

| Silane Compound | Decomposition Onset (°C) | 5% Weight Loss Temp (°C) | Char Yield at 600°C (%) |

| Phenyltrimethoxysilane | ~350 | >400 | High |

| Diphenyldimethoxysilane | ~380 | >450 | High |

| 4-Aminophenyltrimethoxysilane | ~300 | ~350 | Moderate |

Note: The data presented are representative values and can vary based on the specific experimental conditions and the purity of the compound.

Surface Wettability and Hydrophobicity

Aromatic functional silanes are widely used to modify the surface energy of substrates. The non-polar nature of the aromatic ring imparts a hydrophobic character to the surface, which can be crucial for controlling protein adsorption, cell adhesion, and the release kinetics of drugs. The degree of hydrophobicity is quantified by measuring the water contact angle on a silane-modified surface. A higher contact angle indicates greater hydrophobicity.

Table 2: Water Contact Angle on Surfaces Modified with Aromatic Silanes

| Substrate | Aromatic Silane Modifier | Water Contact Angle (°) |

| Glass | Untreated | < 20 |

| Glass | Phenyltrimethoxysilane | 70-85 |

| Silica Nanoparticles | Phenyltrimethoxysilane | 90-110 |

| Titanium | 4-Aminophenyltrimethoxysilane | 60-75 |

Adhesion Promotion

The ability of aromatic silanes to form strong and durable bonds between dissimilar materials is one of their most important properties. The silanol groups, formed upon hydrolysis of the alkoxy groups, condense with hydroxyl groups on inorganic surfaces to form stable M-O-Si bonds (where M is a metal or silicon). The aromatic functional group then provides a compatible interface for interaction with organic polymers or biomolecules. Adhesion strength is a measure of the force required to delaminate the coating or adhesive from the substrate.

Table 3: Adhesion Strength of Aromatic Silane-Based Coatings

| Substrate | Aromatic Silane Primer | Adhesion Strength (MPa) |

| Aluminum | Phenyltrimethoxysilane | 5-10 |

| Steel | Epoxy-functional Aromatic Silane | 15-25 |

| Titanium | Amino-functional Aromatic Silane | 10-20 |

Applications in Drug Development and Biomedicine

The unique properties of aromatic functional silanes have led to their increasing use in various aspects of drug development and biomedical applications.

Drug Delivery Systems

Aromatic silanes are instrumental in the surface functionalization of nanoparticles for targeted drug delivery. By modifying the surface of carriers like silica or magnetic nanoparticles, these silanes can:

-

Enhance Drug Loading: The aromatic groups can provide π-π stacking interactions with aromatic drug molecules, increasing the loading capacity.

-

Control Drug Release: The hydrophobic nature of the silane layer can modulate the release profile of the encapsulated drug.

-

Improve Biocompatibility: Silane coatings can passivate the surface of nanoparticles, reducing their cytotoxicity.[1]

-

Enable Targeted Delivery: The functional groups on the aromatic ring can be used to attach targeting ligands (e.g., antibodies, peptides) that direct the nanoparticles to specific cells or tissues.

Workflow for Nanoparticle-based Drug Delivery

Biomedical Implant Coatings

Aromatic silane-based coatings are applied to biomedical implants (e.g., titanium, stainless steel) to improve their biocompatibility and integration with surrounding tissues. These coatings can:

-

Promote Osseointegration: By creating a surface that encourages bone cell adhesion and proliferation.

-

Reduce Biocorrosion: The dense, cross-linked silane layer acts as a barrier against corrosive bodily fluids.

-

Impart Antimicrobial Properties: Functional groups on the aromatic ring can be used to immobilize antimicrobial agents.

Biosensors

In the field of biosensors, aromatic silanes are used to functionalize the sensor surface for the immobilization of biorecognition elements such as enzymes or antibodies. The aromatic groups can provide a stable and well-oriented platform for biomolecule attachment, enhancing the sensitivity and specificity of the sensor.

Experimental Protocols

This section provides detailed methodologies for key experiments involving aromatic functional silanes.

Synthesis of 4-Aminophenyltrimethoxysilane

Objective: To synthesize an amino-functional aromatic silane for subsequent surface modification applications.

Materials:

-

4-Bromoaniline

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Tetramethoxysilane (TMOS)

-

Iodine (crystal)

-

Argon or Nitrogen gas supply

-

Standard glassware for Grignard reaction (three-neck flask, condenser, dropping funnel)

Procedure:

-

Set up a flame-dried three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Add magnesium turnings and a crystal of iodine to the flask. Gently heat the flask to activate the magnesium until the iodine vapor is visible.

-

Allow the flask to cool to room temperature.

-

Dissolve 4-bromoaniline in anhydrous THF and add it to the dropping funnel.

-

Add the 4-bromoaniline solution dropwise to the magnesium turnings while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 2 hours to ensure the complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Dissolve tetramethoxysilane (TMOS) in anhydrous THF and add it to the dropping funnel.

-

Add the TMOS solution dropwise to the Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-